Product packaging for 2-Amino-4-cyclopropylbutanoic acid(Cat. No.:)

2-Amino-4-cyclopropylbutanoic acid

Cat. No.: B12285605
M. Wt: 143.18 g/mol
InChI Key: XQBROTNHOLWMJR-UHFFFAOYSA-N
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Description

2-Amino-4-cyclopropylbutanoic acid is a useful research compound. Its molecular formula is C7H13NO2 and its molecular weight is 143.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H13NO2 B12285605 2-Amino-4-cyclopropylbutanoic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

2-amino-4-cyclopropylbutanoic acid

InChI

InChI=1S/C7H13NO2/c8-6(7(9)10)4-3-5-1-2-5/h5-6H,1-4,8H2,(H,9,10)

InChI Key

XQBROTNHOLWMJR-UHFFFAOYSA-N

Canonical SMILES

C1CC1CCC(C(=O)O)N

Origin of Product

United States

Contextualization As a Non Proteinogenic Amino Acid

2-Amino-4-cyclopropylbutanoic acid is classified as a non-proteinogenic amino acid. Unlike the 22 proteinogenic amino acids, which are encoded by the genetic code and incorporated into proteins during translation, non-proteinogenic amino acids are not. wikipedia.org However, this does not diminish their biological importance. Many non-proteinogenic amino acids serve crucial roles as metabolic intermediates, components of bacterial cell walls, neurotransmitters, and toxins. wikipedia.org The defining feature of this compound is the presence of a cyclopropyl (B3062369) group attached to the butyric acid backbone, a structural motif that imparts unique conformational constraints and chemical properties.

The Significance of Cyclopropyl Amino Acids in Chemical Biology

The cyclopropyl (B3062369) group, a three-membered carbon ring, is of considerable interest in chemical biology due to its unique chemical and physical properties. ontosight.ai The significant ring strain of approximately 60-degree bond angles, much smaller than the ideal 109.5 degrees, results in increased reactivity. ontosight.ai This inherent strain makes cyclopropyl-containing compounds valuable as conformationally rigid analogs of other amino acids, such as glutamic acid and proline. researchgate.net

The introduction of a cyclopropyl ring into a molecule can significantly influence its biological activity by affecting its interactions with enzymes and receptors. ontosight.ai For instance, cyclopropyl-containing compounds have demonstrated a range of biological activities, including antibacterial, antiviral, and anticancer properties. ontosight.ai The rigid structure of the cyclopropyl group can help to lock a molecule into a specific conformation that is optimal for binding to a biological target. Furthermore, the unique electronic properties of the cyclopropyl ring can lead to novel chemical reactivity, making these amino acids valuable tools for developing new therapeutic agents and biochemical probes. ontosight.airesearchgate.net

An Overview of the Current Research Landscape and Unaddressed Questions

Stereoselective Synthesis of this compound

Creating this compound with a specific stereochemistry is a significant synthetic challenge. Researchers have developed several key strategies to control the arrangement of atoms at the chiral centers.

Chelate-Enolate Claisen Rearrangement Approaches

The Claisen rearrangement, a powerful carbon-carbon bond-forming reaction, can be adapted for the stereoselective synthesis of amino acids. wikipedia.orgnrochemistry.com This pericyclic reaction involves a nih.govnih.gov-sigmatropic rearrangement of an allyl vinyl ether to form a γ,δ-unsaturated carbonyl compound. nrochemistry.comorganic-chemistry.org The reaction typically proceeds through a highly ordered, chair-like transition state, which allows for the transfer of chirality from the starting material to the product. organic-chemistry.org

A particularly relevant variation is the Kazmaier-Claisen rearrangement, which utilizes the reaction of an unsaturated amino acid ester with a strong base and a metal salt, often zinc chloride, to form a chelated enolate intermediate. wikipedia.org This intermediate rearranges at low temperatures to introduce an allylic side chain at the α-position of the amino acid with high stereospecificity. wikipedia.org Another key variation, the Ireland-Claisen rearrangement, involves reacting an allylic carboxylate with a strong base to generate a silyl (B83357) ketene (B1206846) acetal (B89532), which then rearranges to a γ,δ-unsaturated carboxylic acid. wikipedia.orglibretexts.org The stereochemistry of the silyl ketene acetal (E- or Z-configured) dictates the formation of either anti or syn rearranged products, respectively. wikipedia.orglibretexts.org These chelate-controlled rearrangements provide a robust method for establishing the stereocenters required in complex amino acids.

Cyclopropanation Strategies of Unsaturated Precursors

Direct formation of the cyclopropane (B1198618) ring on an unsaturated precursor molecule is a common and effective strategy. nih.gov These methods often involve the reaction of a C1-equivalent, such as a carbene or carbenoid, with a dehydroamino acid derivative. nih.gov

Several specific cyclopropanation methods are noteworthy:

Diazomethane (B1218177) Cycloaddition: Unsaturated amino acid precursors can react with diazomethane, followed by the photoelimination of nitrogen gas, to form the cyclopropane ring. This approach has been used to prepare constrained analogues of bioactive molecules. nih.gov

Michael-Initiated Ring Closure (MIRC): This strategy involves the conjugate addition of a nucleophile to an electron-deficient alkene, followed by an intramolecular cyclization to form the cyclopropane ring. For example, the reaction of α-purine acrylates with α-bromo-carboxylic esters, catalyzed by a chiral catalyst, can produce chiral cyclopropyl nucleoside analogues with excellent diastereoselectivity. nih.gov

Samarium-Promoted Cyclopropanation: Unmasked (E)- or (Z)-α,β-unsaturated carboxylic acids can undergo completely stereospecific and stereoselective cyclopropanation promoted by samarium. organic-chemistry.org

Transition-Metal Catalysis: Rhodium and copper complexes are frequently used to catalyze cyclopropanation reactions. Dirhodium catalysts can effectively facilitate reactions with diazoesters, with sterically demanding ligands enhancing diastereoselectivity. organic-chemistry.org Similarly, copper-catalyzed conjugate addition of Grignard reagents to 4-chloro-α,β-unsaturated esters can lead to trans-1-alkyl-2-substituted cyclopropanes with high enantioselectivity. organic-chemistry.org

MethodPrecursor TypeKey ReagentsKey FeaturesReference
Diazomethane CycloadditionDehydroamino acidsDiazomethane, Light (hν)Forms constrained analogues. nih.gov
Michael-Initiated Ring Closureα,β-Unsaturated estersα-bromo-carboxylic esters, Chiral CatalystExcellent diastereoselectivity and enantioselectivity. nih.gov
Samarium-Promoted Reactionα,β-Unsaturated carboxylic acidsSamarium (Sm)Completely stereospecific and stereoselective. organic-chemistry.org
Rhodium-Catalyzed ReactionAlkenes, α-diazoestersRh2(R-BTPCP)4High diastereoselectivity with bulky ligands. organic-chemistry.orgrsc.org
Copper-Catalyzed Conjugate Addition4-chloro-α,β-unsaturated estersGrignard reagents, Cu-TolBINAPHigh enantioselectivity for trans-cyclopropanes. organic-chemistry.org

Enantioselective Synthesis and Chiral Control

Achieving absolute stereochemical control is paramount, and several enantioselective methods have been developed. These strategies often rely on chiral catalysts, auxiliaries, or biocatalysis.

Chiral Auxiliaries: A classic approach involves the use of a chiral auxiliary, such as (R)-2-phenylglycinol, in a Strecker reaction. nih.gov The auxiliary directs the addition of cyanide to a Schiff base, leading to a mixture of diastereomers that can be separated chromatographically. Subsequent removal of the auxiliary yields the enantioenriched amino acid. nih.gov

Catalytic Asymmetric Synthesis: The use of chiral transition metal complexes provides a more efficient route. Chiral rhodium complexes, for instance, have been successfully used in the catalytic asymmetric synthesis of cyclopropyl α-amino carboxylates from diazo compounds, yielding products as single diastereoisomers with excellent enantiomeric ratios. rsc.org

Biocatalysis: Engineered enzymes offer a powerful platform for stereoselective synthesis. By merging photoredox catalysis with pyridoxal (B1214274) 5'-phosphate (PLP) biocatalysis, a "pyridoxal radical biocatalysis" approach has been developed to prepare valuable non-canonical amino acids. nsf.gov This method allows for the production of either enantiomeric product in a biocatalyst-controlled manner, often without the need for protecting groups. nsf.gov

StrategyKey ComponentTypical OutcomeReference
Chiral Auxiliary(R)-2-phenylglycinol in Strecker reactionSeparable diastereomers, subsequent auxiliary removal. nih.gov
Asymmetric CatalysisChiral Rhodium Complex (e.g., Rh2((R)-BTPCP)4)High yields, single diastereoisomers, excellent e.r. (up to 99.5:0.5). rsc.org
Pyridoxal Radical BiocatalysisEngineered PLP enzymes and a photocatalystBiocatalyst-controlled access to either enantiomer. nsf.gov

Functional Group Interconversions and Derivatization Strategies

Once the core structure of this compound is synthesized, its amino and carboxyl groups can be chemically modified. These transformations are crucial for incorporating the amino acid into larger molecules or for creating derivatives with altered properties.

Oxidation and Reduction Reactions

The functional groups of the amino acid can be subjected to standard oxidation and reduction reactions. leah4sci.comyoutube.com

Reduction: The carboxylic acid moiety can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). leah4sci.com This transformation converts the amino acid into an amino alcohol, a versatile building block for further synthesis.

Oxidation: The primary amino group can undergo oxidative deamination. slideshare.net Conversely, the carboxylic acid itself is generally resistant to further oxidation, but the amino group makes the α-carbon susceptible to oxidation under specific biochemical or chemical conditions. britannica.com For example, aldehydes can react with α-amino acids to yield deamination products like keto acids. libretexts.org

Substitution Reactions of Amino and Carboxyl Moieties

The amino and carboxyl groups are hubs for substitution reactions, often requiring the use of protecting groups to ensure selectivity. csbsju.edu

Carboxyl Group Reactions: The carboxylic acid can be converted into a more reactive electrophile, such as an acid chloride using thionyl chloride, or activated directly with a coupling agent like a carbodiimide. csbsju.edu This activation facilitates the formation of esters (reaction with alcohols) or amides (reaction with amines), including the peptide bonds that link amino acids together. britannica.comlibretexts.org

Amino Group Reactions: The nucleophilic amino group can be acylated by reacting with acid chlorides or anhydrides to form amides. libretexts.org It can also be made to react with sanger's reagent (1-fluoro-2,4-dinitrobenzene) to produce a yellow-colored derivative, a reaction historically used for N-terminal amino acid analysis. sgsac.edu.in Protecting the amine, often as a carbamate, is a common strategy in peptide synthesis to control reactivity. csbsju.edu The amino group can also be involved in substitution sequences; for instance, conversion to a diazonium ion with nitrous acid can lead to various products, though this reaction is complex for α-amino acids. libretexts.org

Synthesis of Structurally Related Analogues and Derivatives

The synthesis of analogues and derivatives of this compound allows for the exploration of structure-activity relationships and the development of compounds with tailored properties.

Phosphonobutanoic Acid Analogues

Phosphonobutanoic acid analogues of cyclopropyl amino acids are of interest as constrained mimics of excitatory amino acids like glutamate (B1630785). The synthesis of (E)- and (Z)-2-amino-2,3-methano-4-phosphonobutanoic acid, for example, has been achieved to create conformationally restricted analogues of 2-amino-4-phosphonobutanoic acid (AP4). nih.govacs.org

A general synthetic approach involves a Horner-Emmons reaction of a protected phosphonoglycinate with an appropriate aldehyde to form dehydroamino acid intermediates. nih.gov These intermediates then undergo a cycloaddition reaction with diazomethane, followed by photolytic elimination of nitrogen gas to construct the cyclopropane ring. The final step is typically an acid hydrolysis to deprotect the functional groups and yield the target phosphonobutanoic acid analogues. nih.gov

Table 1: Key Synthetic Steps for Phosphonobutanoic Acid Analogues

Step Reaction Reagents Intermediate/Product
1 Horner-Emmons Reaction Trimethyl N-(benzyloxycarbonyl)phosphonoglycinate, 2-(diethoxyphosphinyl)acetaldehyde Protected dehydroamino acids
2 Cycloaddition Diazomethane Pyrazoline derivative
3 Photoelimination UV light Protected cyclopropyl derivative

This table is based on the synthetic sequence described for the preparation of (E)- and (Z)-2-amino-2,3-methano-4-phosphonobutanoic acid. nih.gov

Methano-L-lysine Derivatives

The synthesis of derivatives of methano-L-lysine, which can be considered analogues of this compound with extended side chains, often involves multi-step sequences starting from protected lysine (B10760008) or related precursors. researchgate.netnih.govgoogle.com A common strategy for preparing N-methylated lysine derivatives, for instance, involves the reductive methylation of a protected lysine derivative. researchgate.net

One established method utilizes a one-pot reaction for consecutive reductive benzylation and reductive methylation, followed by debenzylation and protection of the ε-amino group. researchgate.net This approach allows for the site-specific monomethylation of lysine. Another methodology for creating Nα-Fmoc-Nε-(Boc, methyl)-L-lysine and Nα-Fmoc-Nε-dimethyl-L-lysine employs malonate derivatives and dibromobutane to generate key 2-amino-6-bromohexanoic acid intermediates, which can then be appropriately modified. nih.gov

Other Cyclopropyl-Containing Amino Acid Analogues

A variety of other amino acids incorporating a cyclopropane ring have been synthesized to explore conformational constraints and biological activity. google.comacs.org General methods for the synthesis of cyclopropylglycines include carbene or ylide addition to alkenes, enzymatic reactions, Kulinkovich cyclopropanation of esters and amides, and modifications of cyclopropanecarbaldehydes via the Strecker reaction. researchgate.net

For example, the synthesis of (E)- and (Z)-1-amino-2-phenylcyclopropanecarboxylic acid has been reported. google.com The synthesis of cyclopropane amino acids can also be achieved through the addition of a substituted diazomethane to a dehydroalanine (B155165) derivative, forming a 5-substituted pyrazoline which is then converted to the cyclopropyl amino acid. google.com

Table 2: General Methods for Synthesizing Cyclopropyl-Containing Amino Acids

Method Description Key Reagents/Intermediates
Carbene/Ylide Addition Addition of a carbene or ylide to an alkene to form the cyclopropane ring. Diazo compounds, alkenes
Enzymatic Reactions Use of enzymes to catalyze the formation of the cyclopropane ring or subsequent modifications. Biocatalysts
Kulinkovich Cyclopropanation Reaction of esters or amides with Grignard reagents in the presence of a titanium catalyst. Esters/amides, Grignard reagents, Ti-catalyst
MIRC Reactions Michael Initiated Ring Closure reactions. Michael acceptors, nucleophiles with leaving groups

This table summarizes some of the main synthetic strategies for constructing cyclopropylglycine derivatives. researchgate.net

Elucidation of Plant Biological Effects

Detailed studies focusing specifically on the impact of this compound on plant systems are scarce. General research into non-proteinogenic amino acids (NPAAs), a class to which this compound belongs, indicates a wide range of biological activities, including roles in plant growth, development, and defense against stresses. frontiersin.orgfrontiersin.org NPAAs can act as signaling molecules, precursors for metabolites, and can be involved in responses to both biotic and abiotic stresses. frontiersin.org

Specific data on the inhibition of root elongation in model organisms by this compound is not available in the reviewed scientific literature. However, it is known that other non-proteinogenic amino acids can have inhibitory effects on plant growth. researchgate.net For instance, the non-protein amino acid m-tyrosine has been shown to have phytotoxic effects and can be misincorporated into proteins in Arabidopsis thaliana, leading to toxicity. The structural analog of arginine, canavanine, also exhibits toxicity in plants. nih.gov

The cellular and subcellular mechanisms of action for this compound in plant systems have not been specifically elucidated in the available research. Generally, non-proteinogenic amino acids can interfere with the metabolism of proteinogenic amino acids, act as signaling molecules, or be incorporated into proteins, leading to dysfunctional enzymes and cellular processes. nih.gov For example, 1-aminocyclopropane-1-carboxylic acid (ACC), a cyclopropane-containing amino acid, is a well-known precursor to the plant hormone ethylene, which regulates a multitude of developmental processes. nih.gov

There is no direct evidence or research available that details the impact of this compound on the mechanical properties of plant cell walls. The integrity of the cell wall is crucial for plant growth and can be influenced by various signaling molecules. nih.gov

Antimicrobial and Antifungal Activities

While a broad range of biological activities are reported for cyclopropyl-containing amino acids, specific data on the antimicrobial and antifungal profile of this compound against the specified pathogens is limited. researchgate.netwipo.int Some cyclopropyl-containing compounds have been noted for their potential as enzyme inhibitors. wipo.int

Specific toxicity data for this compound against the fungal pathogen Cercospora kikuchii, the causal agent of Cercospora leaf blight and purple seed stain in soybean, is not documented in the available literature. ncsu.edukatyayanikrishidirect.com Management of this pathogen typically involves the use of fungicides, though resistance has been reported. lsu.eduapsnet.org

In a related context, the non-protein amino acid L-cyclopropylalanine has demonstrated significant antifungal activity against a variety of pathogenic fungi. nih.gov Its mechanism involves the inhibition of α-isopropylmalate synthase, a key enzyme in the biosynthesis of L-leucine, an essential amino acid for fungal growth. nih.gov This suggests a potential, though unconfirmed, mechanism for other cyclopropyl-containing amino acids.

There is no specific information in the reviewed literature detailing the antibacterial effects of this compound on Agrobacterium tumefaciens, Erwinia amylovora, or Xanthomonas campestris.

Control of Agrobacterium tumefaciens, the causative agent of crown gall disease, often involves biological control agents like Agrobacterium radiobacter. nih.govnih.govtaylorfrancis.com Similarly, the management of Erwinia amylovora, which causes fire blight, is a significant challenge, and research has explored various natural compounds and essential oils for its inhibition. ishs.orgnih.govmdpi.com For Xanthomonas campestris, a pathogen causing black rot in crucifers, some natural compounds have been investigated for their inhibitory effects. nih.gov

A study on 2-amino-3-cyclopropylbutanoic acid, a structurally similar compound, reported that it inhibited bacterial growth, and this effect was reversed by the amino acid isoleucine, suggesting an interference with its biosynthetic pathway. nih.gov This provides a possible, yet unverified, mode of action for related compounds.

Mechanisms of Reversibility by Exogenous Metabolites (e.g., Isoleucine Antagonism)

The specific mechanisms by which the biological activities of this compound might be reversed by exogenous metabolites, such as through antagonism by isoleucine, are not detailed in the available scientific literature. In broader biochemical contexts, the activity of amino acid analogues can sometimes be competitively inhibited by the presence of structurally similar, naturally occurring amino acids. For instance, the inhibition of the enzyme acetolactate synthase (ALS) by certain herbicides leads to a deficiency in branched-chain amino acids (valine, leucine, and isoleucine), an effect that can be linked to the metabolic pathway. frontiersin.org However, direct evidence of isoleucine or other metabolites specifically antagonizing the effects of this compound remains an area for future investigation.

Explorations in Mammalian Cellular Systems (Preliminary Research)

Preliminary research into the effects of this compound and related structures has begun to explore its interactions within mammalian cellular systems.

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and its receptors, particularly GABA-A receptors, are significant targets for many drugs. nih.govyoutube.com These receptors are ligand-gated ion channels typically composed of five subunits (e.g., α, β, and γ) that form a central chloride-permeable pore. nih.govnih.gov The binding of GABA to its sites at the interfaces between subunits triggers channel opening, leading to neuronal inhibition. nih.gov While the pharmacology of GABA receptors is extensive, with various compounds acting as agonists, antagonists, or allosteric modulators nih.gov, there is currently no direct evidence in the reviewed literature to suggest that this compound interacts specifically with GABA receptors. The investigation of its potential activity at these sites remains undetermined.

While direct studies on the cytotoxicity of this compound are not prominent in the available research, the broader class of amino acid derivatives is a field of active investigation for potential anticancer properties. nih.gov Various synthetic amino acid-based compounds have been evaluated for their ability to induce cell death (apoptosis) and inhibit the proliferation of cancer cells. For example, a series of 2-amino-1,4-naphthoquinone-benzamides demonstrated potent cytotoxic effects against several cancer cell lines, in some cases exceeding the potency of the standard chemotherapy drug cisplatin. nih.gov Similarly, certain 2-alkyl-4-amino-thieno[2,3-d]pyrimidines have shown anti-proliferative activity against breast cancer cell lines. mdpi.com

These studies establish a precedent for amino acid derivatives as a source of new cytotoxic agents. However, the specific cellular pathways that might be affected by this compound and its potential cytotoxicity profile require direct experimental evaluation.

Structural Biology and Molecular Interactions

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For 2-Amino-4-cyclopropylbutanoic acid, these studies involve comparing its activity with that of its structural analogues and assessing the impact of its stereochemistry.

The biological activity of this compound can be inferred by examining related compounds where the cyclopropyl (B3062369) moiety is a key feature. The cyclopropyl group is often used in drug design to introduce conformational rigidity and can influence metabolic stability.

For instance, studies on cyclopropyl analogues of 2-amino-5-phosphonopentanoic acid (AP5), which are competitive antagonists for the N-methyl-D-aspartate (NMDA) receptor, have provided insights into the role of the cyclopropyl ring. In a series of these analogues, the introduction of a cyclopropyl group was part of a strategy to explore the spatial requirements of the NMDA receptor binding pocket. While a 4,5-methano-AP5 analogue was found to be a potent and selective NMDA antagonist, its potency was lower than some other non-cyclopropyl analogues, highlighting the subtle effects of structural modifications on receptor affinity.

In another example, the development of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors saw the replacement of a methyl group with a cyclopropyl moiety to improve metabolic stability. This substitution was intended to block oxidative metabolism. The initial cyclopropyl analogue did show improved characteristics, and further modifications, such as adding a methyl group to the cyclopropyl ring, led to an eight-fold increase in potency in a whole blood assay. This suggests that the cyclopropyl group can serve as a scaffold for further optimization to enhance interactions with a biological target. The fused cyclopropane (B1198618) ring in some analogues was observed to point towards a lipophilic area of the target enzyme, which could explain the enhanced potency.

The table below summarizes the comparative bioactivity of some cyclopropyl-containing compounds.

Compound/Analogue ClassBiological TargetKey Findings
4,5-methano-AP5 analogueNMDA receptorPotent and selective antagonist, but less potent than some non-cyclopropyl counterparts.
Cyclopropyl-containing IDO1 inhibitorsIDO1Introduction of a cyclopropyl group improved metabolic stability; further substitution on the ring enhanced potency.

This table is generated based on findings from related structural analogues to illustrate the principles of SAR for cyclopropyl-containing compounds.

The biological activity of chiral molecules like this compound is often highly dependent on their enantiomeric configuration, as the stereochemistry determines the three-dimensional arrangement of atoms and thus the fit with a biological target. thieme-connect.com The two enantiomers of a chiral drug can exhibit different pharmacological effects. thieme-connect.com

For many amino acids and their derivatives, only one enantiomer is biologically active. For example, in the case of 4-aminopentanoic acid (4APA), a GABA analogue, the (R)-enantiomer showed greater uptake into mouse cerebral synaptosomes and a greater reduction of endogenous GABA concentration compared to the (S)-enantiomer. mdpi.com This enantiomer-specific activity is a common theme in neuroactive compounds. mdpi.com

The synthesis of cyclopropyl α-amino acids with high enantioselectivity is an area of active research, underscoring the importance of obtaining stereochemically pure compounds for biological evaluation. nih.gov The (S)-enantiomer of this compound is commercially available, suggesting its potential utility in research and development. While direct comparative studies on the biological profiles of the (R) and (S) enantiomers of this compound are not widely published, it is reasonable to predict that they would exhibit different biological activities based on the established principles of stereochemistry in drug action.

EnantiomerGeneral Biological Impact
(S)-enantiomerOften the biologically active form for natural amino acids and their analogues.
(R)-enantiomerMay have lower or no activity, or in some cases, different or even antagonistic effects.

This table presents a generalized view of the expected impact of enantiomeric configuration based on common findings for chiral amino acids.

Molecular Modeling and Conformational Analysis

Molecular modeling techniques are powerful tools for understanding the three-dimensional structure of molecules and their interactions with biological targets. For this compound, these methods can predict its preferred shape and how it might bind to enzymes or receptors.

The cyclopropyl group in this compound significantly restricts the molecule's conformational flexibility. hyphadiscovery.com This rigidity can be advantageous in drug design as it reduces the entropic penalty upon binding to a target, potentially leading to higher affinity. The strained three-membered ring locks the adjacent carbon atoms into a fixed spatial relationship.

Computational docking is a molecular modeling technique used to predict the preferred orientation of a molecule when bound to a second molecule, such as a protein. nih.gov This method can provide valuable insights into the binding mode and affinity of this compound with potential biological targets.

For example, in studies of other cyclopropyl-containing molecules, docking has been used to understand their interaction with receptors. Molecular modeling of certain N-cyclopropylmethyl derivatives revealed that specific substitutions on the molecule were conformationally constrained, favoring binding to a unique subsite in the kappa opioid receptor. acs.org Similarly, docking of inhibitors into the active site of cytochrome P450 enzymes has helped to elucidate the structural basis for their inhibitory activity. nih.gov

A hypothetical docking study of this compound into an enzyme's active site would involve placing the molecule in various orientations and scoring them based on factors like hydrogen bonding, hydrophobic interactions, and electrostatic interactions. This could reveal key amino acid residues in the target protein that are crucial for binding and could guide the design of more potent and selective analogues.

Enzyme Interactions and Metabolic Pathway Integration

The cyclopropyl group not only influences the conformational properties of this compound but also its interactions with enzymes and its metabolic fate.

The high C-H bond dissociation energy of the cyclopropyl ring makes it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes. hyphadiscovery.com This can be a desirable property in drug design, as it can lead to improved metabolic stability and a longer half-life in the body. However, when a cyclopropyl group is attached to an amine, as is the case in this compound, it can sometimes undergo CYP-mediated bioactivation to form reactive intermediates that may lead to toxicity. hyphadiscovery.com

The biosynthesis of natural products containing cyclopropane rings, such as certain fatty acids and amino acids, has been studied. acs.org For example, the formation of cyclopropane fatty acids in bacteria involves S-adenosyl-L-methionine (SAM) as a methylene (B1212753) donor. acs.org While the specific metabolic pathway of this compound is not well-documented, it may be processed by enzymes that handle other amino acids. For instance, related amino acid derivatives have been investigated as inhibitors of amino acid transporters like ASCT2, which is involved in glutamine transport. nih.gov This suggests that this compound could potentially interact with enzymes and transporters involved in amino acid metabolism and transport.

Utility as a Building Block in Complex Molecule Synthesis for Enzyme Interaction Studies

The synthesis of complex molecules incorporating this compound serves as a powerful strategy to probe and understand enzyme-substrate interactions. The constrained nature of the cyclopropyl group provides a level of conformational restriction that is not present in its linear aliphatic counterparts. This rigidity can help to lock a molecule into a specific three-dimensional shape, which is crucial for understanding the precise geometry required for optimal binding within an enzyme's active site.

The synthesis of analogues of bioactive molecules is a key application. For instance, cyclopropyl analogues of 2-amino-5-phosphonopentanoic acid (AP5), a known N-methyl-D-aspartate (NMDA) receptor antagonist, have been synthesized to investigate the conformational requirements of the NMDA receptor binding pocket. By replacing a flexible portion of the molecule with a more rigid cyclopropyl-containing amino acid, researchers can systematically explore the spatial arrangement of key functional groups necessary for biological activity.

Furthermore, the incorporation of cyclopropyl amino acids into peptides can induce specific secondary structures, such as β-turns. acs.org This has significant implications for designing peptide-based enzyme inhibitors or probes, as the conformation of the peptide backbone is often critical for its interaction with the target enzyme. acs.org The Fmoc-protected form of (R)-2-amino-4-cyclopropylbutanoic acid is commercially available, facilitating its use in solid-phase peptide synthesis to create these conformationally constrained peptides for enzymatic studies. achemblock.com

The natural world also provides examples of complex molecules containing cyclopropyl amino acids, such as the poly-cyclopropylglycine-containing peptide discovered through bioinformatics analysis of radical S-adenosylmethionine (rSAM) enzymes. nih.gov This discovery highlights that nature itself utilizes the unique properties of cyclopropyl amino acids in the biosynthesis of natural products, suggesting their inherent utility as building blocks for functionally diverse molecules.

Investigations into Enzyme Active Site Interactions and Ligand Specificity

The unique stereochemical and conformational properties of this compound and its derivatives make them excellent probes for investigating the intricacies of enzyme active sites and the determinants of ligand specificity. The rigid cyclopropyl group can help to define the spatial requirements of an active site, providing insights into the size and shape of the binding pocket.

By synthesizing a series of related compounds where the position and orientation of the cyclopropyl group are varied, a detailed map of the steric and conformational tolerances of an enzyme's active site can be generated. For example, the synthesis and evaluation of (E)- and (Z)-2-amino-2,3-methano-4-phosphonobutanoic acid, constrained analogues of the glutamate (B1630785) receptor ligand 2-amino-4-phosphonobutanoic acid (AP4), have been used to deduce the bioactive conformation of AP4 at different glutamate receptor subtypes. umn.edu This approach allows for a precise dissection of the ligand's interaction with the receptor, revealing subtle differences in the architecture of the binding sites. umn.edu

Moreover, the cyclopropyl moiety can be involved in specific interactions with active site residues. For instance, in the case of lysine-specific demethylase 1 (LSD1) inhibitors based on trans-2-phenylcyclopropylamine (PCPA), the cyclopropyl ring is directly involved in the inactivation mechanism through a single-electron transfer and ring-opening reaction. mdpi.com While not this compound itself, this demonstrates the reactive potential of a cyclopropyl group within an enzyme's active site.

Potential Modulator of Amino Acid Metabolic Pathways

The introduction of a cyclopropyl group into an amino acid structure can significantly alter its metabolic fate and its ability to interact with enzymes involved in amino acid metabolism. This makes this compound and its derivatives potential modulators of these crucial biochemical pathways.

One key aspect is the increased resistance of the cyclopropyl group to oxidative metabolism by cytochrome P450 (CYP) enzymes compared to a corresponding linear alkyl chain. hyphadiscovery.com This is due to the higher C-H bond dissociation energy of the cyclopropyl ring. hyphadiscovery.com By blocking a potential site of metabolism, the incorporation of a cyclopropyl group can lead to a longer biological half-life of a molecule, which is a desirable property for therapeutic agents. However, it is also known that cyclopropylamines can undergo bioactivation to form reactive metabolites. hyphadiscovery.com

As a constrained analogue of natural amino acids like glutamate, this compound can act as a competitive inhibitor or a substrate for enzymes and transporters involved in amino acid metabolism and signaling. For example, the glutamate analog 2-amino-4-phosphonobutyrate (a related compound) is known to antagonize synaptic transmission at certain glutamate receptors. nih.govucsf.edu This suggests that cyclopropyl-containing amino acids could be designed to target specific components of amino acid metabolic or signaling pathways.

The cellular metabolism of amino acids is a complex network of interconnected pathways. reactome.orgnih.gov Introducing a non-natural amino acid like this compound could potentially perturb this network. For instance, it could interfere with cross-pathway control mechanisms that regulate amino acid biosynthesis in response to cellular stress. mdpi.com The structural similarity to natural amino acids could allow it to bind to regulatory sites on enzymes or transcription factors, thereby modulating metabolic flux.

The development of derivatives of this compound could lead to selective modulators of specific metabolic pathways. For example, derivatives of 1-aryl-2-(aminomethyl)cyclopropanecarboxylic acid have been explored as potential antidepressants, indicating that cyclopropyl amino acid derivatives can interact with neurotransmitter pathways, which are closely linked to amino acid metabolism. nih.gov

Origin and Biosynthetic Pathways

Natural Occurrence in Biological Systems

A review of scientific literature and chemical databases indicates that 2-Amino-4-cyclopropylbutanoic acid is not a known naturally occurring compound. It is described as a non-natural α-amino acid in patent literature detailing its chemical synthesis. google.comgoogle.com While various other novel amino acids, including some with cyclopropyl (B3062369) groups, have been isolated from fungi of the Amanita genus, this compound has not been identified among them. It is primarily available as a synthetic compound for research purposes from various chemical suppliers. allchemblock.combldpharm.comsigmaaldrich.com

Postulated Biosynthetic Routes and Precursor Utilization

As this compound is considered a non-natural amino acid, there are no established or postulated biosynthetic pathways for its formation in biological systems. google.comgoogle.com The study of its origin is therefore confined to the realm of synthetic organic chemistry rather than biochemistry. Chemical synthesis methods have been developed for its preparation, as outlined in patent documents. google.comgoogle.com

Advanced Research Methodologies and Future Directions

Advanced Spectroscopic and Chromatographic Techniques in Structural Elucidation and Purity Assessment

The definitive identification and purity verification of 2-Amino-4-cyclopropylbutanoic acid rely on a combination of advanced spectroscopic and chromatographic methods. These techniques provide unambiguous structural information and quantify the presence of any impurities or stereoisomers.

Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of this compound. One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC) NMR experiments are used to confirm the connectivity of atoms within the molecule. For instance, ¹H NMR studies on closely related cyclopropyl-containing glutamate (B1630785) analogs, such as 2-(2-carboxycyclopropyl)glycines (CCGs), have been used to determine the relative stereochemistry and conformational preferences of the molecule in solution. nih.gov By analyzing coupling constants (J-values) between protons, particularly the H-C2-C1'-H bond, researchers can infer the dominant rotational isomers (rotamers), which is critical for understanding how the molecule might interact with receptor binding sites. nih.gov Mass spectrometry (MS), typically coupled with a chromatographic system (LC-MS), confirms the molecular weight and provides fragmentation patterns that further corroborate the compound's structure.

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) is the primary technique for assessing the purity of this compound. To resolve the different stereoisomers (enantiomers and diastereomers) that can arise during synthesis, chiral chromatography is employed. This involves using a chiral stationary phase (CSP) that interacts differently with each stereoisomer, resulting in different retention times. The purity of each separated isomer can be quantified by measuring the area under its corresponding peak in the chromatogram.

Technique Application Illustrative Data Obtained
¹H NMRStructural confirmation and conformational analysisChemical shifts (δ) and coupling constants (J) for protons on the cyclopropyl (B3062369) ring and amino acid backbone.
¹³C NMRCarbon skeleton confirmationChemical shifts (δ) for each unique carbon atom in the molecule.
LC-MSMolecular weight verification and impurity profilingA precise mass-to-charge (m/z) ratio corresponding to the protonated molecule [M+H]⁺.
Chiral HPLCEnantiomeric and diastereomeric purity assessmentDistinct retention times for each stereoisomer, allowing for calculation of enantiomeric excess (% ee).

Advanced Biochemical and Cellular Assays

To understand the biological effects of this compound, a suite of advanced biochemical and cellular assays is utilized. These assays can identify its molecular targets, elucidate its mechanism of action, and evaluate its metabolic fate.

Radioligand Binding Assays for Receptor Subtype Identification

As an analog of the neurotransmitter glutamate, this compound is expected to interact with glutamate receptors. Radioligand binding assays are essential for determining the compound's affinity and selectivity for different receptor subtypes (e.g., NMDA, AMPA, kainate, and metabotropic glutamate receptors).

In this technique, cell membranes expressing a specific receptor subtype are incubated with a radiolabeled ligand (e.g., [³H]-L-glutamate) that is known to bind to that receptor. nih.gov The experiment is conducted in the presence of varying concentrations of the unlabeled test compound, this compound. The ability of the test compound to displace the radioligand from the receptor is measured. This allows for the calculation of the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC₅₀), which are quantitative measures of the compound's binding affinity. By performing these assays across a panel of different glutamate receptor subtypes, a selectivity profile can be established. For example, studies on the related L-2-(2-carboxycyclopropyl)glycines (CCGs) have shown that different isomers exhibit potent and selective activities at distinct types of glutamate receptors, highlighting the utility of this approach. nih.gov

Parameter Description Example Application
Ki (Inhibitory Constant) The concentration of a competing ligand that will bind to half the binding sites at equilibrium in the absence of radioligand.Determining the affinity of this compound for the mGluR2 receptor subtype versus the NMDA receptor subtype.
IC₅₀ (Half-maximal Inhibitory Concentration) The concentration of a competing ligand that displaces 50% of the specific binding of the radioligand.Assessing the potency of this compound in a competitive binding assay against [³H]CGP 39653 at the NMDA receptor.
Selectivity Profile A comparison of a compound's binding affinity across a range of different receptors.Demonstrating that an isomer of this compound binds with 100-fold greater affinity to Group II mGluRs compared to Group I mGluRs.

siRNA Knockdown Approaches for Signaling Pathway Elucidation

Once a molecular target for this compound is identified (e.g., a specific metabotropic glutamate receptor like mGluR1a), small interfering RNA (siRNA) knockdown techniques can be used to elucidate the downstream signaling pathways it modulates. Glutamate receptor activation can trigger numerous intracellular cascades, including the PI3K/AKT/mTOR, PLC/IP₃/DAG, and NFκB pathways. nih.gov

The siRNA approach involves introducing synthetic siRNA molecules into cultured cells that are specifically designed to target and degrade the messenger RNA (mRNA) of the receptor of interest. This prevents the synthesis of the receptor protein, effectively "knocking down" its expression. Researchers can then treat both control cells and knockdown cells with this compound and measure the activation of key downstream signaling proteins (e.g., by Western blot for phosphorylated Akt or NFκB). If the compound's effect is lost or diminished in the knockdown cells, it confirms that the effect is mediated through that specific receptor. This method allows for the precise mapping of the signaling cascade initiated by the compound. Studies have successfully used siRNA to knock down specific glutamate receptor subunits, like GluN3A, leading to the identification of changes in the expression of numerous neural genes and cellular pathways. hyphadiscovery.com

Surface Plasmon Resonance (SPR) for Receptor Binding Kinetics of Enantiomers

Surface Plasmon Resonance (SPR) is a powerful, label-free technique used to study the real-time kinetics of molecular interactions. nih.gov It is particularly valuable for characterizing the binding of small molecules like the individual enantiomers of this compound to their purified receptor targets. nih.govmdpi.com

In an SPR experiment, a purified receptor protein is immobilized on the surface of a sensor chip. A solution containing the analyte (e.g., the (S)-enantiomer of this compound) flows over the chip. Binding of the analyte to the receptor causes a change in the refractive index at the sensor surface, which is detected in real-time as a response signal. From the shape of the binding and dissociation curves, key kinetic parameters can be calculated. This technique surpasses traditional methods by providing not just affinity data, but also dynamic information about the binding event. mdpi.com

Kinetic Parameter Symbol Description
Association Rate Constant kₐ (or k_on)The rate at which the analyte binds to the immobilized ligand.
Dissociation Rate Constant k_d (or k_off)The rate at which the analyte-ligand complex dissociates.
Equilibrium Dissociation Constant K_DThe ratio of k_d/k_a, representing the affinity of the interaction. A lower K_D indicates a stronger binding affinity.

In Vitro Metabolic Stability Studies (e.g., Hepatocyte Incubations)

Understanding the metabolic fate of a compound is critical. In vitro metabolic stability assays using liver cells (hepatocytes) are a standard method to predict how a compound might be metabolized in the body. hyphadiscovery.com The liver is the primary site of drug metabolism, driven largely by cytochrome P450 (CYP) enzymes. nih.gov

In this assay, this compound is incubated with a suspension of cryopreserved human or animal hepatocytes. Samples are taken at various time points (e.g., 0, 15, 30, 60, 120 minutes) and the reaction is quenched. The concentration of the remaining parent compound is measured using LC-MS. The rate of disappearance of the compound is used to calculate its in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ). The presence of a cyclopropyl group can sometimes lead to metabolism via ring oxidation, which can be a significant metabolic pathway. hyphadiscovery.com These studies can also be used to identify the major metabolites formed.

Time (minutes) Percent of Parent Compound Remaining (Illustrative)
0100%
1585%
3068%
6045%
12018%

Extracellular Recording Techniques for Neurotransmission Evaluation

To assess the functional consequences of receptor binding, extracellular recording techniques are used in brain slices, often from the hippocampus. This method measures how this compound affects synaptic transmission and neuronal excitability.

An electrode is placed in the extracellular space of a brain slice to record population-level electrical activity. By stimulating a pathway (e.g., the Schaffer collaterals in the hippocampus) and recording the response in a target region (e.g., the CA1 pyramidal cells), researchers can measure parameters like the field excitatory postsynaptic potential (fEPSP), which reflects the strength of synaptic transmission, and the population spike, which reflects the number of neurons firing an action potential. The brain slice is first perfused with a standard solution to get a baseline reading, and then with a solution containing this compound. An increase or decrease in the fEPSP or population spike amplitude would indicate that the compound has an excitatory or inhibitory effect on neurotransmission, respectively.

Computational Chemistry and Bioinformatics

Modern computational techniques offer powerful tools to predict and analyze the properties of novel molecules like this compound, providing insights that guide laboratory research.

Quantum Chemical Calculations (e.g., TD-DFT for Electronic Structure)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the fundamental properties of a molecule from first principles. For this compound, DFT methods can be used to determine its three-dimensional geometry, conformational stability, and electronic properties. researchgate.netnih.gov The B3LYP functional, for example, is a common method used for such calculations. nih.gov These methods can compute the relative Gibbs energies of different isomers and tautomers to identify the most stable forms of the compound in various environments. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) is an extension used to investigate the electronic excited states of the molecule. researchgate.netfunctmaterials.org.ua This allows for the simulation of absorption spectra (like UV-Visible spectra), which can predict how the molecule interacts with light. researchgate.net By calculating the electronic transitions, researchers can understand the photophysical properties of this compound, which is crucial if it is to be developed as a fluorescent probe. functmaterials.org.ua These computational spectra can later be compared with experimental results for validation. researchgate.net

Table 1: Potential Applications of Quantum Chemical Calculations for this compound

Computational Method Calculated Property Research Implication
Density Functional Theory (DFT)Optimized Molecular GeometryPredicts the most stable 3D structure of the molecule.
DFTRelative Gibbs Free Energy (ΔG)Determines the stability of different potential isomers and conformers. nih.gov
DFTProton Affinity & AcidityPredicts how the molecule will behave in acid/base equilibria. nih.gov
Time-Dependent DFT (TD-DFT)Electronic Absorption SpectraSimulates the UV-Visible spectrum to understand light absorption properties. researchgate.netfunctmaterials.org.ua
TD-DFTExcited State EnergiesProvides insight into the molecule's potential for fluorescence. functmaterials.org.ua

Structural Bioinformatics for Ligand-Enzyme Active Site Architecture Analysis

Structural bioinformatics provides a framework for analyzing how a ligand, such as this compound, might interact with a biological target, typically a protein enzyme. This analysis begins by identifying the active site of a target enzyme, which is the region where the substrate binds and the chemical reaction occurs. The amino acid residues that constitute this active site can be identified from protein-ligand complexes in structural databases like the Protein Data Bank (PDB). unl.edu

Table 2: Hypothetical Structural Bioinformatics Analysis of an Enzyme Active Site Complexed with this compound

Component Interacting Residue (Example) Type of Interaction Significance
Amino Group (-NH2)Aspartic AcidHydrogen Bond / Salt BridgeAnchors the ligand in the active site.
Carboxyl Group (-COOH)Arginine / Lysine (B10760008)Hydrogen Bond / Salt BridgeCritical for substrate recognition and orientation.
Cyclopropyl RingLeucine / Valine / PhenylalanineHydrophobic InteractionContributes to binding affinity and specificity within a hydrophobic pocket.
Aliphatic ChainAlanine / IsoleucineVan der Waals ForcesOptimizes the fit of the ligand within the binding site.

Machine Learning Applications in Predicting Biological Activities and Enzyme Properties

Machine learning (ML) is increasingly used to accelerate drug discovery by predicting the biological activities of chemical compounds from their structure. nih.gov Quantitative Structure-Activity Relationship (QSAR) is a prominent ML approach that builds models to correlate a compound's structural or physicochemical properties (descriptors) with its biological activity. mdpi.com

For this compound, its molecular structure can be converted into a series of numerical descriptors. These descriptors, along with those from a large dataset of other compounds with known activities, can be used to train ML models like random forests or gradient boosting regressors. nih.gov Such trained models could then predict a variety of properties for this compound, including its potential therapeutic effects, biochemical mechanisms (e.g., enzyme inhibition), or pharmacokinetic profiles (ADMET - Absorption, Distribution, Metabolism, Excretion, Toxicity). mdpi.comway2drug.com For instance, the PASS (Prediction of Activity Spectra for Substances) tool predicts a wide range of biological activities based on the structure of a compound, with an average accuracy of around 95%. way2drug.com This allows for rapid, large-scale virtual screening to prioritize the compound for specific experimental assays.

Table 3: Machine Learning Models and Their Predictive Applications

Machine Learning Model/Approach Input Data (for this compound) Predicted Property / Application
QSAR (Quantitative Structure-Activity Relationship)Molecular descriptors (e.g., logP, polar surface area, connectivity indices). mdpi.comPrediction of enzyme inhibition constants (e.g., pIC50) or other biological activities. nih.gov
Random Forest / Gradient BoostingStructural fingerprints and molecular descriptors. nih.govClassification as active/inactive against a specific target; regression to predict binding affinity.
Deep Learning (e.g., Geometric Deep Learning)3D structure of the ligand and target protein.Prediction of the binding pose and orientation in an enzyme's active site. mdpi.com
PASS (Prediction of Activity Spectra for Substances)2D structural formula (MOLfile). way2drug.comEstimation of a broad spectrum of potential biological activities and toxicities. way2drug.com

Emerging Research Avenues and Translational Potential (Excluding Clinical Trials)

Beyond foundational analysis, future research can focus on leveraging the unique structure of this compound for practical applications in biological research and the exploration of new therapeutic possibilities.

Development as a Research Probe for Specific Biological Processes

A research probe is a molecule used to study a specific biological target or pathway. Given its structure as a non-proteinogenic amino acid, this compound is a candidate for development into such a tool. Its unique cyclopropyl moiety distinguishes it from natural amino acids, potentially allowing it to selectively interact with certain biological systems.

One avenue is to use it to investigate amino acid transporters. Cells utilize a variety of transporters to import amino acids, and a synthetic amino acid could act as a competitive inhibitor for a specific transporter, helping to elucidate its function and substrate specificity. Furthermore, it could be developed as an antagonist for receptors that bind amino acids or their derivatives. For example, analogues of 2-amino-5-phosphonopentanoic acid containing a cyclopropyl group have been synthesized and evaluated as competitive antagonists for the N-methyl-D-aspartate (NMDA) receptor, a key player in neuronal communication. nih.gov By synthesizing isotopically labeled (e.g., with ¹³C or ³H) or fluorescently tagged versions of this compound, researchers could track its uptake, distribution, and binding within cells or tissues, providing a powerful method to probe specific biological processes.

Exploration of Novel Biological Activities

The novel structure of this compound suggests it may possess biological activities that differ from currently known compounds. The cyclopropyl group introduces conformational rigidity and a unique electronic profile that could lead to specific and potent interactions with biological targets.

Future research should involve screening the compound against a wide range of biological targets. Based on the activities of similar molecules, promising areas of investigation include:

Neuropharmacology: As many amino acid analogues interact with receptors in the central nervous system, this compound could be tested for activity at glutamate, GABA, or other neurotransmitter receptors. nih.gov

Antimicrobial Activity: Some amino acid derivatives exhibit antimicrobial properties. biosynth.com The compound could be screened against a panel of pathogenic bacteria and fungi to identify any potential antibiotic or antifungal effects.

Enzyme Inhibition: The molecule could be a substrate mimic or an allosteric modulator for various classes of enzymes, such as proteases, kinases, or metabolic enzymes. Its unique structure might confer high selectivity for a particular enzyme.

Anticancer Potential: Many compounds that interfere with cellular metabolism or signaling have anticancer effects. Exploring its impact on cancer cell proliferation and survival is a worthwhile avenue. mdpi.com

Systematic screening in these and other areas could uncover novel biological functions, paving the way for new therapeutic leads or research tools.

Conclusion and Future Perspectives

Summary of Key Academic Contributions and Discoveries

2-Amino-4-cyclopropylbutanoic acid is a non-proteinogenic amino acid characterized by a cyclopropyl (B3062369) group attached to the side chain. This structural feature imparts significant conformational constraint, making it an attractive building block for creating peptides and peptidomimetics with specific, predictable three-dimensional structures.

Key discoveries in the broader field of cyclopropyl amino acids have highlighted their potential as bioactive molecules. For instance, analogues of other amino acids that incorporate a cyclopropyl group have been investigated as potent and selective ligands for various receptors. A notable example is the study of cyclopropyl analogues of 2-amino-5-phosphonopentanoic acid (AP5), which have been synthesized and evaluated as competitive antagonists for the N-methyl-D-aspartate (NMDA) receptor. nih.gov While research on this compound itself is not as extensively documented, its structural similarity to these compounds suggests its potential for similar applications in neuroscience research as a modulator of excitatory amino acid receptors.

The primary contribution of this compound to date has been as a specialized building block in synthetic chemistry. Its availability, along with its protected derivatives, allows for its incorporation into peptide chains to study the effects of conformational rigidity on peptide structure and function. The presence of the cyclopropyl moiety can influence the local conformation of the peptide backbone, which can in turn affect biological activity, metabolic stability, and receptor-binding affinity.

Below is a table summarizing the basic chemical properties of the (S)-enantiomer of this compound.

PropertyValue
IUPAC Name(S)-2-amino-4-cyclopropylbutanoic acid
CAS Number1336542-19-8
Molecular FormulaC7H13NO2
Molecular Weight143.19 g/mol
PurityTypically available at ≥95%

Table 1: Chemical Properties of (S)-2-Amino-4-cyclopropylbutanoic acid. Data sourced from chemical supplier catalogs. achemblock.com

Unresolved Questions and Methodological Challenges in Research

Despite its potential, the study of this compound is hampered by several unresolved questions and methodological challenges. A primary hurdle is its chemical synthesis. The creation of cyclopropyl-containing amino acids with specific stereochemistry is often a complex, multi-step process. For instance, the synthesis of related cyclopropyl phosphonate (B1237965) analogues involves a sequence of reactions including Horner-Emmons reaction, cycloaddition, and hydrolysis, which can be challenging to perform and scale up. nih.gov Achieving high purity of the desired stereoisomer and separating it from potential byproducts is a significant methodological difficulty.

Another challenge lies in the incorporation of this compound into peptides using solid-phase peptide synthesis (SPPS). While protected forms such as (R)-2-(Fmoc-amino)-4-cyclopropylbutanoic acid are commercially available, their efficient coupling to a growing peptide chain can be problematic. achemblock.com The steric bulk of the cyclopropyl group and the protected amine may hinder the coupling reaction, leading to lower yields and the formation of deletion sequences. Overcoming these synthetic limitations is crucial for making this and other cyclopropyl amino acids more accessible for routine use in peptide research.

Furthermore, a significant unresolved question is the precise biological role and therapeutic potential of peptides containing this compound. While the conformational constraint it provides is hypothesized to enhance biological activity, detailed structure-activity relationship (SAR) studies are lacking. Systematic investigations are needed to understand how the position and stereochemistry of this amino acid within a peptide sequence influence its biological properties.

Outlook for Future Academic Exploration of Cyclopropyl Amino Acids in Chemical Biology

The future of academic research on cyclopropyl amino acids, including this compound, is promising, particularly in the realm of chemical biology and drug discovery. The unique conformational properties of the cyclopropyl ring make these amino acids valuable tools for designing peptides with enhanced stability and receptor selectivity.

One of the most exciting future directions is the use of these amino acids to create novel therapeutic peptides. By replacing natural amino acids with their cyclopropyl counterparts, researchers can fine-tune the pharmacological properties of peptides, potentially leading to new drugs with improved efficacy and fewer side effects. The conformational rigidity can also protect peptides from enzymatic degradation, prolonging their half-life in the body.

Moreover, the incorporation of cyclopropyl amino acids into peptide libraries can aid in the discovery of new bioactive molecules. By systematically varying the position of these conformationally constrained residues, it is possible to map the structural requirements for binding to a specific biological target. This information is invaluable for the rational design of new drugs.

The development of more efficient and scalable synthetic routes to this compound and other cyclopropyl amino acids will be a key enabler of future research. Advances in catalysis and synthetic methodology could make these valuable building blocks more readily available to the scientific community, accelerating the pace of discovery in this area. As our understanding of the unique properties of cyclopropyl amino acids grows, so too will their application in solving complex problems in chemistry and biology.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.